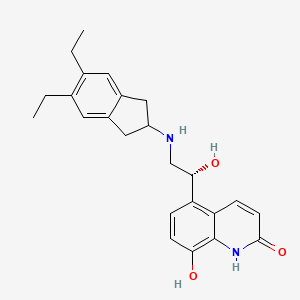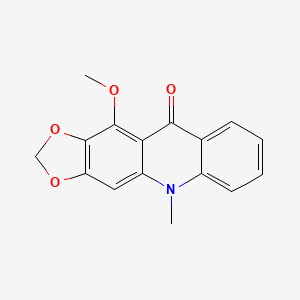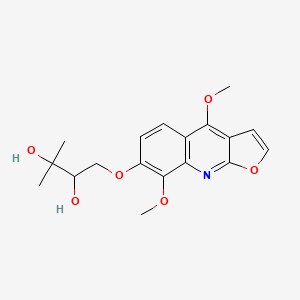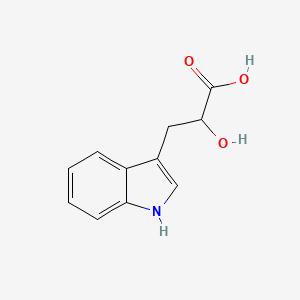
Indol-3-Milchsäure
Übersicht
Beschreibung
Indol-3-Milchsäure ist ein Metabolit, der aus der Aminosäure Tryptophan gewonnen wird. Sie wird von verschiedenen Mikroorganismen, einschließlich Lactobacillus-Arten, produziert und spielt eine bedeutende Rolle bei der Modulation der Physiologie des Wirts und mikrobiellen Wechselwirkungen. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit der Darmgesundheit und der Immunmodulation, Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Indol-3-Milchsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie: Sie wird als Vorläufer für die Synthese anderer Indol-Derivate mit potenziellen pharmazeutischen Anwendungen verwendet.
Biologie: this compound spielt eine Rolle bei der mikrobiellen Kommunikation und der Modulation der Darmflora.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie atopischer Dermatitis und entzündlicher Darmerkrankung.
5. Wirkmechanismus
This compound entfaltet ihre Wirkungen über mehrere molekulare Pfade:
Aktivierung des Arylhydrocarbon-Rezeptors (AhR): this compound wirkt als Ligand für den Arylhydrocarbon-Rezeptor und moduliert so Immunantworten und Zytokinproduktion.
Ras/ERK-Signalweg: Die Verbindung verstärkt das Neuritenwachstum und die neuronale Differenzierung über den Ras/ERK-Signalweg.
Mikrobielle Kreuzfütterung: this compound fördert das Wachstum von nützlichen Darmbakterien, was zur Produktion anderer Indol-Derivate führt, die zur Darmhomöostase beitragen.
Wirkmechanismus
Target of Action
Indole-3-lactic acid (ILA) is a key molecule produced by Lactobacillus . It primarily targets intestinal epithelial cells and macrophages . ILA is recognized as a key contributor to immune cell differentiation and cytokine synthesis through the activation of aryl hydrocarbon receptors , thereby influencing immune modulation .
Mode of Action
ILA interacts with its targets and results in several changes. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . ILA inhibits glycolysis, NF-κB, and HIF pathways in epithelial cells to reduce CCL2/7 production, thereby preventing the accumulation of inflammatory macrophages .
Biochemical Pathways
ILA affects several biochemical pathways. It leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) . ILA increases the abundance of tryptophan-metabolizing bacteria (e.g., Clostridium), as well as the mRNA expression of acyl-CoA dehydrogenase and indolelactate dehydrogenase in vivo and in vitro, resulting in an augmented production of IPA and IAA .
Result of Action
ILA possesses the ability to mitigate intestinal inflammation and modulate the gut microbiota . It decreases endotoxin-induced activation of macrophages, and release and expression of IL-8 in intestinal epithelial cells . ILA also has a profound impact on host immunity and intestinal function .
Biochemische Analyse
Biochemical Properties
ILA is involved in the differentiation of immune cells and the synthesis of cytokines via the aryl hydrocarbon receptors for modulating immunity . It interacts with key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives .
Cellular Effects
ILA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to alleviate intestinal inflammation and correct microbial dysbiosis . In human skin-equivalent atopic dermatitis models, ILA was found to affect the AD-associated genetic biomarkers and increase the expression of the major constituent proteins of the skin barrier .
Molecular Mechanism
ILA exerts its effects at the molecular level through various mechanisms. It acts as an aryl hydrocarbon receptor (AhR) agonist . It also potentiates NGF-induced neurite outgrowth through the Ras/ERK pathway . Furthermore, ILA has been found to downregulate glycolysis, NF-κB, and HIF signaling pathways via the aryl hydrocarbon receptor, resulting in decreased CCL2/7 production in epithelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, ILA has been observed to have temporal effects. For instance, in human skin-equivalent atopic dermatitis models, the induced AD-HSEs were treated with ILA for 7 days, which affected the AD-associated genetic biomarkers and increased the expression of the major constituent proteins of the skin barrier .
Dosage Effects in Animal Models
In animal models, the effects of ILA vary with different dosages. For instance, in a study on the impact of ILA supplementation in animal models of multiple sclerosis, ILA was found to block neuroinflammation and enhance remyelination .
Metabolic Pathways
ILA is involved in the metabolic pathways of tryptophan. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism .
Subcellular Localization
In the case of indole-3-acetic acid, a related compound, it has been observed to accumulate in the chloroplast during certain stages of somatic embryogenesis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Indol-3-Milchsäure kann durch Fermentation von Tryptophan mit bestimmten Bakterienstämmen wie Lactiplantibacillus plantarum synthetisiert werden. Der Prozess beinhaltet die Umwandlung von Tryptophan in this compound über enzymatische Pfade. Die Verbindung kann unter Verwendung von Techniken wie makroporösem Harz, Sephadex G-25 und reversed-phase Hochleistungsflüssigkeitschromatographie gereinigt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Fermentationsprozesse. Bakterienstämme mit hoher Produktionseffizienz werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute zu maximieren. Die Fermentationsbrühe wird dann Reinigungsprozessen unterzogen, um this compound mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indol-3-Milchsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch verschiedene Reagenzien und Bedingungen erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder andere Elektrophile.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen umfassen Indol-Derivate wie Indol-3-Essigsäure, Indol-3-Propionsäure und andere substituierte Indole .
Vergleich Mit ähnlichen Verbindungen
Indol-3-Milchsäure gehört zu einer Familie von Indol-Derivaten, die jeweils einzigartige Eigenschaften und Anwendungen besitzen:
Indol-3-Essigsäure (IAA): Ein Pflanzenhormon, das an der Wachstumsregulierung beteiligt ist.
Indol-3-Propionsäure (IPA): Bekannt für ihre antioxidativen Eigenschaften und potenziellen neuroprotektiven Wirkungen.
Indol-3-Aldehyd (IAld): Spielt eine Rolle bei der Immunmodulation und der Darmgesundheit.
Indol-3-Buttersäure (IBA): Wird als Bewurzelungsmittel in der Pflanzenvermehrung eingesetzt
This compound zeichnet sich durch ihre doppelte Rolle bei der mikrobiellen Kommunikation und der Modulation der Physiologie des Wirts aus, was sie zu einer einzigartigen und wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen macht.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862758 | |
| Record name | Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-52-9, 832-97-3 | |
| Record name | Indole-3-lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(indol-3-yl)lactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



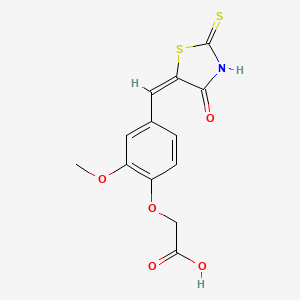
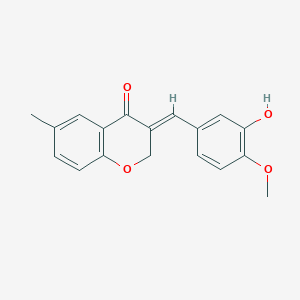
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
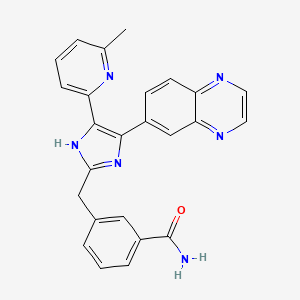
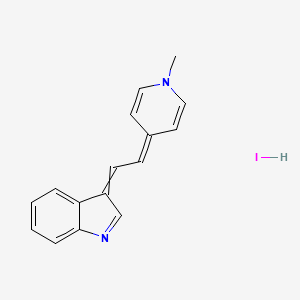
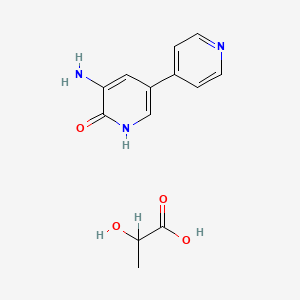
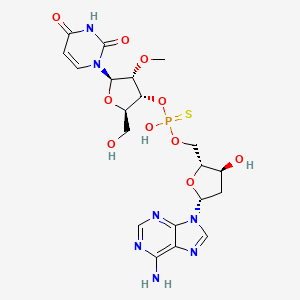

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
